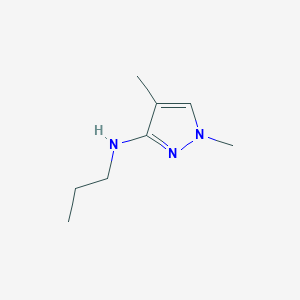
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of both difluoroethyl and iodine substituents on the pyrazole ring makes it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions, utilizing hypervalent iodine reagents to ensure high yield and purity. The process may be optimized for cost-effectiveness and scalability, ensuring that the reagents and conditions used are suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The difluoroethyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Electrophilic Reagents:
Nucleophiles: Various nucleophiles can be used for substitution reactions, including thiols, amines, and alcohols.
Oxidizing and Reducing Agents: Common oxidizing agents include peroxides and halogens, while reducing agents may include hydrides and metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield a variety of difluoroethylated pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Material Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials with specific properties.
Agrochemistry: It may be explored for its potential use in developing new agrochemicals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by modulating lipophilicity and electronic properties . The iodine atom may also play a role in facilitating interactions with target molecules through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and exhibit similar reactivity and applications.
Fluorinated Pyrazoles: Other pyrazole derivatives with fluorine substituents may have comparable properties and uses.
Uniqueness
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-5-amine stands out due to the combination of the difluoroethyl and iodine substituents, which confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C5H6F2IN3 |
|---|---|
Molekulargewicht |
273.02 g/mol |
IUPAC-Name |
2-(2,2-difluoroethyl)-5-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-3(7)2-11-5(9)1-4(8)10-11/h1,3H,2,9H2 |
InChI-Schlüssel |
HZPRUYJXCWTPRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1I)CC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735715.png)
amine](/img/structure/B11735718.png)
amine](/img/structure/B11735724.png)
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735729.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11735731.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735736.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735747.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11735749.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735756.png)
![heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735767.png)
![(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735781.png)
![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11735784.png)

![5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B11735792.png)
